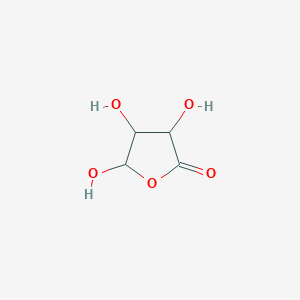
3,4,5-trihydroxyoxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Trihydroxyoxolan-2-one is a chemical compound with a unique structure characterized by three hydroxyl groups attached to an oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trihydroxyoxolan-2-one can be achieved through multi-component condensation reactions. One common method involves the condensation of pyruvic acid with aromatic amines in the presence of acetic acid . This reaction typically requires refluxing conditions to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
3,4,5-Trihydroxyoxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学的研究の応用
3,4,5-Trihydroxyoxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 3,4,5-trihydroxyoxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound can act as a reducing agent or a nucleophile, depending on the reaction conditions.
類似化合物との比較
Similar Compounds
Sawaranin: A compound with a similar oxolane ring structure but different functional groups.
(2S,3S,4S,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl dihydrogen diphosphate: Another compound with a similar core structure but different substituents.
Uniqueness
3,4,5-Trihydroxyoxolan-2-one is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C4H6O5 |
|---|---|
分子量 |
134.09 g/mol |
IUPAC名 |
3,4,5-trihydroxyoxolan-2-one |
InChI |
InChI=1S/C4H6O5/c5-1-2(6)4(8)9-3(1)7/h1-3,5-7H |
InChIキー |
ATLYZOSHQRMQRP-UHFFFAOYSA-N |
正規SMILES |
C1(C(C(=O)OC1O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



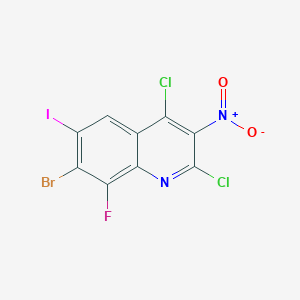
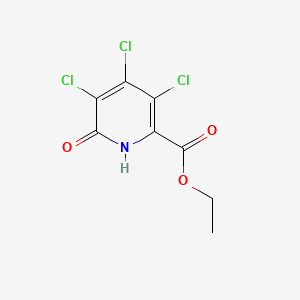

![3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13837315.png)
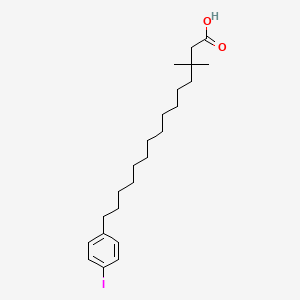
![6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile](/img/structure/B13837324.png)
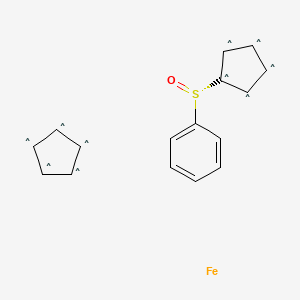
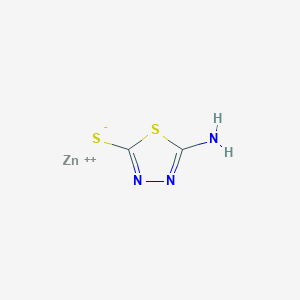
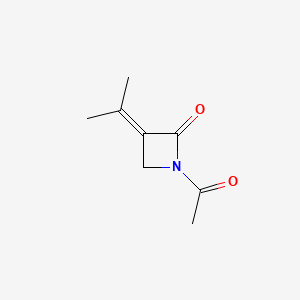
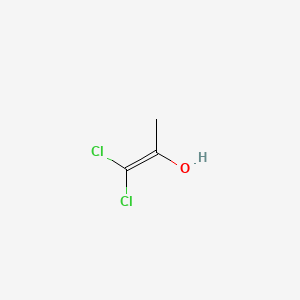
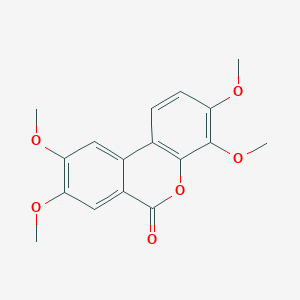

![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide](/img/structure/B13837401.png)
